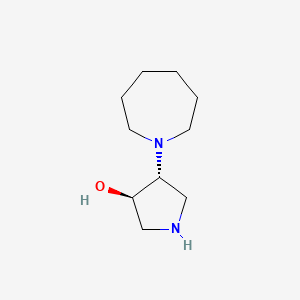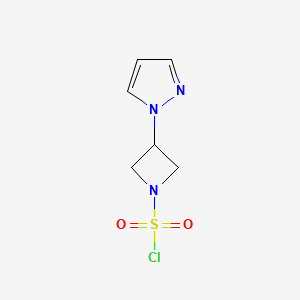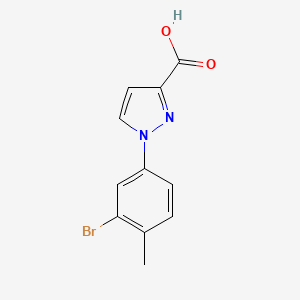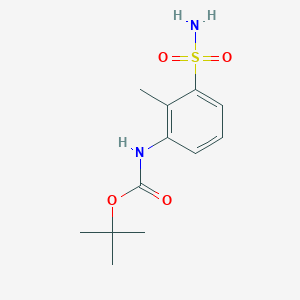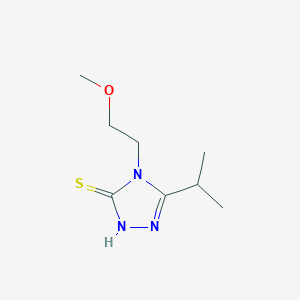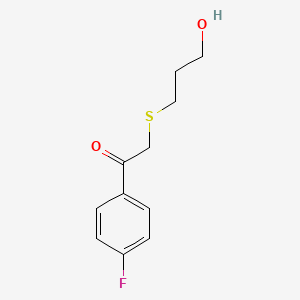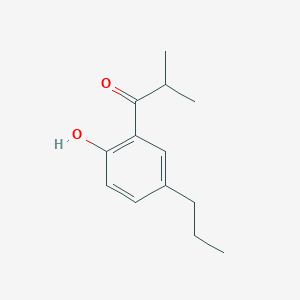![molecular formula C27H23BrN2O5 B13635593 1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a combination of bromine, fluorenyl, and pyrrolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. The Fmoc group is introduced to protect the amino group during subsequent reactions. The bromination of the aromatic ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final coupling step involves the reaction of the brominated aromatic compound with the pyrrolidine-2-carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fmoc Protection: Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s reactivity makes it useful for constructing complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mécanisme D'action
The mechanism of action of 1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorenyl and pyrrolidine moieties can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: A related compound with similar protective groups and reactivity.
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid: Another compound with a fluorenylmethoxycarbonyl group, used in peptide synthesis.
Uniqueness
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives.
Propriétés
Formule moléculaire |
C27H23BrN2O5 |
|---|---|
Poids moléculaire |
535.4 g/mol |
Nom IUPAC |
1-[3-bromo-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H23BrN2O5/c28-22-14-16(25(31)30-13-5-10-24(30)26(32)33)11-12-23(22)29-27(34)35-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,11-12,14,21,24H,5,10,13,15H2,(H,29,34)(H,32,33) |
Clé InChI |
OQYJIULOCJPBKV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC(=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


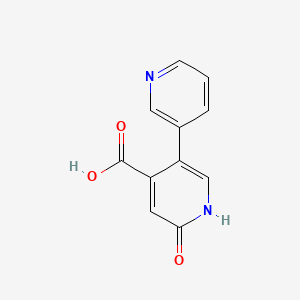
![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)

![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)

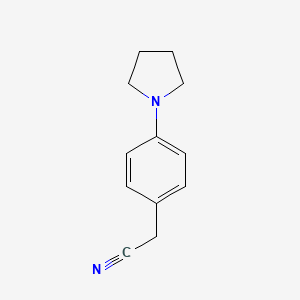
![1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)
